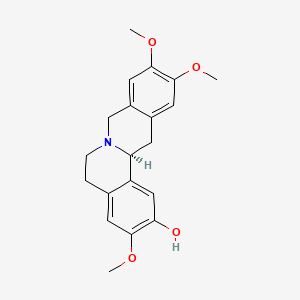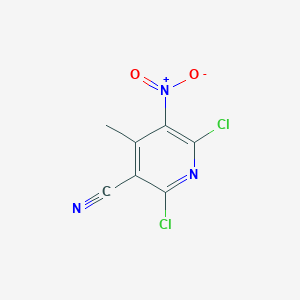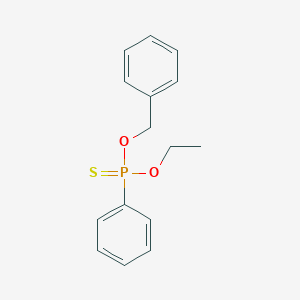
O-Benzyl O-ethyl phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl O-ethyl phenylphosphonothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method leads to the formation of phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Benzyl O-ethyl phenylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often use halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include O-ethyl hydrogen phenylphosphonothioate and ethyl hydrogen phenylphosphonate .
Scientific Research Applications
O-Benzyl O-ethyl phenylphosphonothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its effects on fungal cells and its potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Employed in the agricultural sector as a fungicide to protect crops from fungal diseases
Mechanism of Action
The mechanism of action of O-Benzyl O-ethyl phenylphosphonothioate involves its metabolism by fungal cells. The compound is metabolized to O-ethyl hydrogen phenylphosphonothioate or ethyl hydrogen phenylphosphonate. The removal of the benzyl or benzylthio group is a critical step in its metabolic pathway . This metabolic process disrupts the normal functioning of fungal cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN): Another organophosphorus compound used as an insecticide.
S-benzyl O,O-diisopropyl phosphorothioate (Kitazin P): Used as a fungicide in agricultural settings.
Uniqueness
O-Benzyl O-ethyl phenylphosphonothioate is unique due to its specific metabolic pathway and its effectiveness against a wide range of fungal species. Its ability to be metabolized into active compounds that disrupt fungal cell function sets it apart from other similar compounds .
Properties
CAS No. |
60051-30-1 |
|---|---|
Molecular Formula |
C15H17O2PS |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethoxy-phenyl-phenylmethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-2-16-18(19,15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
UCUZQPLQBFKKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
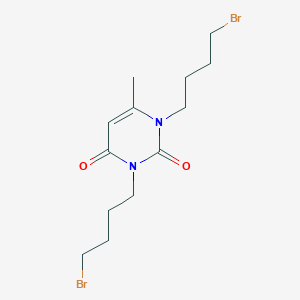
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
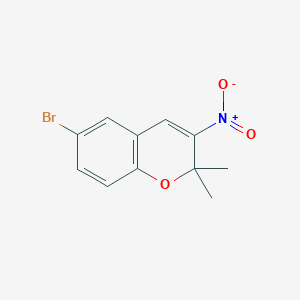
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
